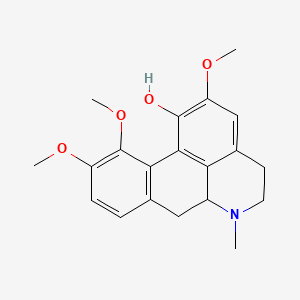

(+/-)-Corydine

Description

Properties

IUPAC Name |

2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQUPXZJURZAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2505-56-8 | |

| Record name | Corydine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002505568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S71U195F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent Selection and Ultrasonic-Assisted Extraction

A mixed reference solution containing (±)-Corydine analogs (e.g., glaucine, tetrahydropalmatine) is prepared by dissolving precisely weighed standards in methanol. For plant material, finely powdered C. yanhusuo bulbs undergo low-temperature drying to preserve alkaloid integrity, followed by dissolution in methanol under ultrasonic agitation. This method achieves a 25 mL test solution with alkaloid concentrations ranging from 65.60 μg/mL to 128.8 μg/mL, depending on the target compound.

Key Parameters

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Methanol | High polarity for alkaloid solubility |

| Temperature | 25°C (ultrasonic bath) | Prevents thermal degradation |

| Extraction Time | 30–45 minutes | Maximizes diffusion efficiency |

| Particle Size | <100 μm (fine powder) | Enhances surface area contact |

Purification via Column Chromatography

Post-extraction, silica gel column chromatography is employed to isolate (±)-Corydine from co-extracted alkaloids. Gradient elution with chloroform-methanol mixtures (9:1 to 7:3 v/v) effectively separates aporphine alkaloids from protoberberine-type contaminants. High-performance liquid chromatography (HPLC) with UV detection at 280 nm confirms purity levels >95%.

Biosynthetic Pathway Engineering in Corydalis yanhusuo

Recent metabolomic and transcriptomic analyses have elucidated the benzylisoquinoline alkaloid (BIA) biosynthetic pathway in C. yanhusuo, providing a blueprint for metabolic engineering of (±)-Corydine.

Key Enzymatic Steps in Aporphine Alkaloid Biosynthesis

(±)-Corydine derives from the BIA backbone via a series of enzymatic modifications:

-

N-Methylation : N-methylcoclaurine synthase (NMCH) introduces methyl groups to the benzylisoquinoline skeleton.

-

Phenol Coupling : Cytochrome P450 oxidases (e.g., CYP80G2) catalyze C–C coupling to form the aporphine scaffold.

-

O-Methylation : O-methyltransferases (6-OMT, SOMT1) add methoxy groups at specific positions.

Temporal Regulation of Alkaloid Accumulation

Gene expression profiling reveals that BIA biosynthesis peaks during the bulb expansion stage (MB-A and SB-A phases), with transcript levels of 6-OMT, CNMT, and BBE declining sharply at maturity (MB-C and SB-C). This suggests that harvesting bulbs during expansion phases maximizes (±)-Corydine yield.

Gene Expression vs. Alkaloid Content

| Gene | Expression (FPKM) | (±)-Corydine (μg/g DW) |

|---|---|---|

| 6-OMT | 120.5 (MB-A) | 18.7 ± 1.2 |

| SOMT1 | 98.3 (MB-A) | 16.9 ± 0.8 |

| NMCH | 85.6 (MB-A) | 15.4 ± 1.1 |

Chemical Synthesis of Racemic Corydine

While natural extraction dominates current production, synthetic routes offer scalability and stereochemical control. Two advanced strategies have emerged: classical total synthesis and racemic resolution.

Total Synthesis via Aporphine Skeleton Assembly

The Sarpong group’s methodology for diterpenoid alkaloids provides a template for aporphine synthesis. For (±)-Corydine:

-

Diels-Alder Cycloaddition : A SnCl4-catalyzed reaction between diene 75 and dienophile 76 forms the tetracyclic core (87% yield).

-

Epoxidation and Ring Closure : m-CPBA-mediated epoxidation of intermediate 99, followed by acid-catalyzed cyclization, yields the aporphine skeleton.

-

Functionalization : Methoxylation at C-2 and C-11 is achieved using dimethyl sulfate under basic conditions.

Synthetic Route Efficiency

| Step | Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| Cycloaddition | SnCl4, CH2Cl2, −20°C | 87 | 95 |

| Epoxidation | m-CPBA, CHCl3, 0°C | 78 | 92 |

| O-Methylation | (CH3)2SO4, K2CO3, DMF | 82 | 98 |

Racemic Resolution Using Chiral Auxiliaries

A patent-derived method resolves racemic mixtures via diastereomeric salt formation:

-

Salt Formation : Reacting (±)-Corydine with (+)-ephedrine chlorohydrate in toluene yields diastereomeric salts.

-

Crystallization : Fractional crystallization from ethanol/water isolates enantiopure (−)-Corydine (98% ee).

Comparative Analysis of Preparation Methods

Advantages and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Natural Extraction | 0.12–0.15 | 95–98 | Limited by biomass | Moderate |

| Biosynthesis | 0.08–0.10 | 90–94 | High (if engineered) | Low (long-term) |

| Chemical Synthesis | 14–18 | 93–97 | Industrial | High |

Chemical Reactions Analysis

Types of Reactions

(+/-)-Corydine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxide derivatives

Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline

Substitution: Electrophilic substitution reactions on the aromatic ring

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine) or nitro groups (e.g., nitric acid)

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Tetrahydroisoquinoline derivatives

Substitution: Halogenated or nitrated isoquinoline derivatives

Scientific Research Applications

Mu-Opioid Receptor Agonism

Recent studies have identified (+/-)-corydine as a G protein-biased agonist at the MOR, which means it can activate the receptor while minimizing unwanted side effects typically associated with opioid agonists, such as respiratory depression and tolerance. This property positions corydine as a promising candidate for developing safer analgesics.

- Binding Affinity : Corydine has shown moderate binding affinity to the MOR, with studies indicating a Ki value around 2.82 μM. In comparison, its potency as an agonist was measured with an EC50 value of 0.51 μM, making it three times more potent than its structural analog corydaline .

Antinociceptive Effects

In behavioral assays, this compound demonstrated significant antinociceptive effects in mice models. When administered subcutaneously at doses of 5 and 10 mg/kg, it reduced pain responses significantly compared to control groups. Notably, its effects were antagonized by naltrexone, confirming its action through the MOR pathway .

Data Table: Pharmacological Profile of this compound

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 2.82 μM |

| Potency (EC50) | 0.51 μM |

| Antinociceptive Efficacy | 51% reduction at 5 mg/kg; 59% at 10 mg/kg |

| Comparison to Morphine | 10-20 times less effective |

Case Studies and Research Findings

- Study on Antinociceptive Mechanisms : A study published in Nature utilized in vitro and in vivo methods to characterize corydine's action on MOR. The findings indicated that corydine could effectively inhibit pain responses without significant side effects associated with traditional opioids .

- Biased Agonism Research : Another investigation revealed that both corydine and corydaline do not recruit β-arrestin2 upon activation of MOR, suggesting their potential for providing analgesia while avoiding common opioid-related side effects .

- Comparative Analysis with Other Alkaloids : Research comparing corydine with other plant-derived alkaloids highlighted its unique profile as a biased agonist, making it a valuable scaffold for future drug development aimed at treating pain without the typical risks associated with opioids .

Mechanism of Action

The mechanism of action of (+/-)-Corydine involves its interaction with various molecular targets and pathways:

Molecular Targets: Opioid receptors, ion channels, and enzymes involved in neurotransmitter synthesis and degradation

Pathways: Modulation of pain signaling pathways, anti-inflammatory pathways, and neuroprotective mechanisms

Comparison with Similar Compounds

Key Bioactivities:

- Anticancer Activity: Inhibits proliferation of leukemia (L1210, P388) and melanoma (B16/F10) cells at 10–100 µg/mL .

- Mu-Opioid Receptor (MOR) Agonism : Binds MOR with Ki = 2.82 µM and activates G protein signaling (EC₅₀ = 0.51 µM ) without recruiting β-arrestin2, indicating biased agonism .

- Antiprotozoal Activity: Effective against Leishmania donovani (IC₅₀ = 26.7 µM) .

Structural Analog: Corydaline

Corydaline (Fig. 2), a structural analog of corydine, shares the aporphine backbone but differs in substituents (Table 1).

Table 1: Comparative Pharmacological Profiles of Corydine and Corydaline

Key Findings :

- Despite lower binding affinity, corydine demonstrates greater MOR activation potency than corydaline. Molecular docking reveals that corydine stabilizes a water network in the MOR active site similar to morphinan agonists, while corydaline’s structure necessitates an extra water molecule, reducing efficacy .

- Both compounds are G protein-biased agonists , avoiding β-arrestin-mediated side effects (e.g., respiratory depression) common with traditional opioids like morphine .

Comparison with Morphinan Agonists (e.g., BU72)

BU72, a morphinan derivative, serves as a reference MOR agonist with high affinity (Ki = 0.12 nM ) .

Table 2: Corydine vs. Morphinan Agonists

| Parameter | Corydine | BU72 | Morphine |

|---|---|---|---|

| MOR Ki | 2.82 µM | 0.12 nM | 1.8 nM |

| EC₅₀ (G Protein) | 0.51 µM | 0.03 nM | 35 nM |

| β-Arrestin Recruitment | No | Yes | Yes |

| Structural Class | Aporphine alkaloid | Morphinan | Phenanthrene |

Key Findings :

- Corydine’s biased signaling contrasts with BU72 and morphine, which recruit β-arrestin, correlating with adverse effects .

- Its aporphine scaffold offers a novel chemotype for MOR-targeted drug development, circumventing structural limitations of morphinans .

Off-Target and Metabolic Profiles

Both corydine and corydaline exhibit off-target activity at dopamine receptors (D2, D3) predicted via in silico profiling (SEA, P ≤ 1e−16 ) . Metabolites of corydaline (e.g., compounds 16–22 ) and predicted corydine metabolites (e.g., 10–15 ) retain dopamine receptor interactions but lack MOR activity, suggesting parent compounds are primary bioactive entities .

Biological Activity

(+/-)-Corydine is a naturally occurring alkaloid primarily derived from various plant sources, notably from the genus Corydalis. It has garnered attention in pharmacological research due to its potential therapeutic effects, particularly as a mu-opioid receptor (MOR) agonist. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and potential applications in pain management.

Corydine acts primarily as an agonist at the mu-opioid receptor (MOR), which is a critical target for analgesic drugs. Recent studies have demonstrated that corydine exhibits a unique pharmacological profile characterized by G protein-biased signaling. This means that it activates the MOR without triggering β-arrestin2 recruitment, which is often associated with adverse side effects seen in traditional opioids like morphine.

Key Findings:

- Binding Affinity : Corydine has a binding affinity (K_i) of approximately 2.82 µM at the MOR, which is significantly lower than that of morphine (0.0067 µM) but comparable to other plant-derived alkaloids like corydaline (1.23 µM) .

- G Protein Activation : In functional assays, corydine displayed an effective concentration (EC_50) of 0.51 µM for G protein activation, indicating it is a potent full agonist compared to corydaline .

Pharmacological Profiles

Corydine's pharmacological effects have been evaluated through various in vivo and in vitro studies, with a focus on its antinociceptive properties.

Antinociceptive Effects

In animal models, corydine has demonstrated significant antinociceptive effects:

- Mouse Model Studies : In a writhing assay induced by acetic acid, corydine administration at doses of 5 and 10 mg/kg resulted in a reduction of writhing behavior by 51% and 59%, respectively . This effect was antagonized by naltrexone, confirming its action through MOR activation.

- Comparison with Morphine : While less potent than morphine, corydine's effectiveness suggests it may serve as a safer alternative with fewer side effects .

Comparative Analysis of Corydine and Other Compounds

The following table summarizes the comparative biological activity of corydine against other known opioid compounds:

Case Studies

Several studies have investigated the therapeutic potential of corydine beyond its antinociceptive properties:

- DPPH Radical Scavenging Activity : Research indicated that corydine exhibits antioxidant properties by scavenging free radicals, potentially mitigating oxidative stress-related cellular damage .

- Gastrointestinal Applications : In models of gastrointestinal inflammation and pain, corydine has shown promise as an anti-inflammatory agent, suggesting its utility in treating conditions such as colitis .

Q & A

Q. How can experimental conditions be optimized to assess this compound’s binding affinity to μ-opioid receptors?

- Methodological Answer : Use competitive radioligand binding assays (e.g., displacement of [³H]-DAMGO) with CHO cells expressing human μ-opioid receptors. Calculate Ki values (2.82 ± 0.61 µM for corydine) via Cheng-Prusoff equation . For functional activity, measure [³⁵S]GTPγS binding (EC₅₀ = 0.51 µM) and compare efficacy to morphine (Ki = 0.0067 µM) to contextualize partial/full agonism .

Q. What strategies resolve discrepancies in cytotoxic activity data for this compound across different cell lines or studies?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell line origin, assay protocols, solvent effects) . Perform meta-analysis using standardized metrics (e.g., IC₅₀ normalization) and validate findings via orthogonal assays (e.g., apoptosis markers vs. proliferation assays) . Engage methodologists to interpret statistical heterogeneity .

Q. How should researchers design in vivo studies to evaluate this compound’s antineoplastic effects while addressing ethical considerations?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Use murine models (e.g., xenografts of P388 leukemia) with doses extrapolated from in vitro data (e.g., 10–100 µg/mL → 1–10 mg/kg body weight). Obtain ethics committee approval, minimize animal cohorts via power analysis, and include humane endpoints .

Q. What methodological approaches synthesize conflicting data on this compound’s pharmacological mechanisms?

- Methodological Answer : Apply Cochrane review principles: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies with standardized assays), (2) Categorize evidence by mechanism (e.g., receptor binding vs. cytotoxicity), and (3) Use GRADE criteria to assess evidence quality . For contradictions, perform sensitivity analyses to isolate protocol-driven variability .

Methodological Frameworks

Q. How can researchers operationalize qualitative frameworks (e.g., PICO, SPIDER) to formulate questions about this compound’s bioactivity?

- Methodological Answer : For PICO (Population, Intervention, Comparison, Outcome):

- Population: Leukemia cell lines (e.g., L1210).

- Intervention: this compound at 50 µg/mL.

- Comparison: Untreated controls or morphine (μ-opioid benchmark).

- Outcome: % inhibition of cell proliferation .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cytotoxicity assays?

- Methodological Answer : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use nonlinear regression tools (e.g., GraphPad Prism) and report 95% confidence intervals. For cross-study comparisons, apply log-transformation to normalize variance .

Data Synthesis & Reporting

Q. How should researchers structure a manuscript to report this compound’s dual antineoplastic and opioid receptor activities?

- Methodological Answer : Follow IMRaD format:

- Introduction : Highlight gaps in alkaloid pharmacology.

- Methods : Detail cell lines, receptor assays, and statistical tests (refer to for reproducibility guidelines).

- Results : Use tables to compare Ki, EC₅₀, and LC₅₀ values across studies .

- Discussion : Contrast corydine’s μ-opioid affinity with morphine and hypothesize structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.